![molecular formula C25H31N5O2S B2632177 2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 422532-74-9](/img/structure/B2632177.png)

2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

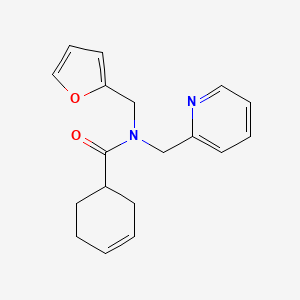

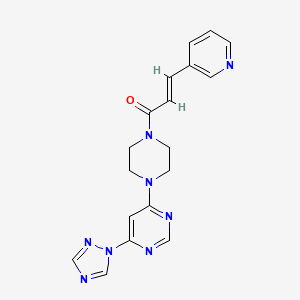

The compound “2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone” is a complex organic molecule that contains several functional groups and structural features. It includes a quinazoline ring, which is a type of heterocyclic compound . Quinazoline derivatives have been reported to have a wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, quinazoline derivatives can be synthesized through various methods . One common method involves the reaction of 2-aminobenzamides with thiols .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a piperazine ring, and a sulfanyl group linking these two rings. The butylamino and methoxyphenyl groups are attached to the quinazoline and piperazine rings, respectively.Aplicaciones Científicas De Investigación

Implications in Medicinal Chemistry

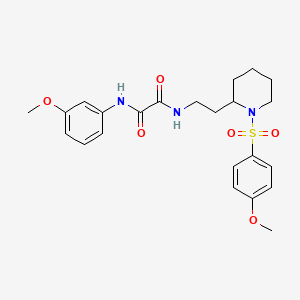

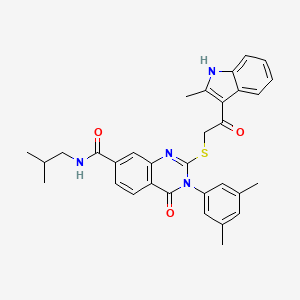

Quinazoline derivatives, including compounds structurally related to "2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone", have been extensively explored for their medicinal chemistry applications. Quinazolines have been identified in over 200 naturally occurring alkaloids and have been the foundation for synthesizing novel bioactive moieties. Their biological activities include antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quinazoline nucleus's stability and versatility make it an excellent candidate for creating new potential medicinal agents, particularly in addressing antibiotic resistance (Tiwary et al., 2016).

Anti-Colorectal Cancer Activity

Research on quinazoline derivatives has demonstrated significant anti-colorectal cancer efficacy. By substituting the benzene and/or pyrimidine rings with amino groups, novel analogs exhibit anticancer properties. These compounds inhibit colorectal cancer cell growth by modulating specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins. This suggests the potential of quinazoline derivatives, by extension possibly including "this compound", in developing new anti-colorectal cancer agents (Moorthy et al., 2023).

Optoelectronic Material Applications

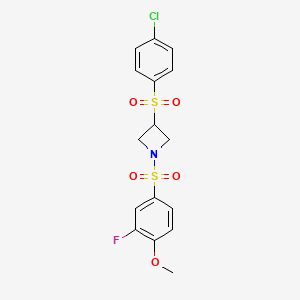

Quinazolines and their derivatives have found applications beyond pharmaceuticals, notably in the creation of novel optoelectronic materials. Functionalized quinazolines incorporated into π-extended conjugated systems have demonstrated value for developing materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. The electroluminescent properties of these materials underscore the potential of quinazoline derivatives in electronic and luminescent applications (Lipunova et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O2S/c1-3-4-13-26-24-19-9-5-6-10-20(19)27-25(28-24)33-18-23(31)30-16-14-29(15-17-30)21-11-7-8-12-22(21)32-2/h5-12H,3-4,13-18H2,1-2H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBICCBPJTQDEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)N3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2632096.png)

![Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2632098.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2632102.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethylpropanamide](/img/structure/B2632103.png)

![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoate](/img/structure/B2632107.png)

![Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2632113.png)